6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a central 1,3,5-triazine core substituted with a 4-(4-fluorophenyl)piperazine moiety and a 4-methylphenylamine group. Its molecular formula is C₂₁H₂₄FN₇, with an average molecular mass of 393.47 g/mol. The compound’s structure combines electron-withdrawing (fluorophenyl) and electron-donating (methylphenyl) groups, which influence its electronic properties and biological interactions. Its synthesis typically involves nucleophilic substitution of a chloromethyl-triazine precursor with 4-(4-fluorophenyl)piperazine, as inferred from analogous procedures in , and 11 .
Properties
Molecular Formula |
C21H24FN7 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24FN7/c1-15-2-6-17(7-3-15)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)18-8-4-16(22)5-9-18/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
WLRSDRCLJRFWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Nucleophilic Substitution on Cyanuric Chloride
The most widely employed method for synthesizing asymmetrically substituted 1,3,5-triazines involves sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of chlorine atoms decreases in the order C4 > C2 > C6, enabling controlled functionalization.
Substitution at Position 4
Cyanuric chloride reacts with 4-methylphenylamine (p-toluidine) in anhydrous acetone at 0–5°C to yield 4-(4-methylphenyl)amino-2,6-dichloro-1,3,5-triazine. Low temperatures prevent polysubstitution:
$$
\text{Cyanuric chloride} + \text{4-methylphenylamine} \xrightarrow{0^\circ\text{C}} \text{4-(4-methylphenyl)amino-2,6-dichloro-1,3,5-triazine} + \text{HCl}
$$
This intermediate is isolated via filtration and washed with cold diethyl ether.
Substitution at Position 2
The dichlorotriazine derivative reacts with aqueous ammonia at 40–50°C to introduce the primary amine group at position 2:
$$
\text{4-(4-methylphenyl)amino-2,6-dichloro-1,3,5-triazine} + \text{NH}_3 \xrightarrow{40^\circ\text{C}} \text{2-amino-4-(4-methylphenyl)amino-6-chloro-1,3,5-triazine}
$$
Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3).
Substitution at Position 6
The remaining chlorine at position 6 is displaced by a piperazinylmethyl group. This step requires a two-stage protocol:
Formation of the Piperazinylmethyl Intermediate
4-(4-Fluorophenyl)piperazine reacts with formaldehyde in methanol under reflux to generate the Mannich base, 4-(4-fluorophenyl)piperazin-1-ylmethanol:
$$
\text{4-(4-Fluorophenyl)piperazine} + \text{HCHO} \rightarrow \text{4-(4-fluorophenyl)piperazin-1-ylmethanol}
$$
Coupling to the Triazine Core
The hydroxymethyl intermediate undergoes nucleophilic substitution with 2-amino-4-(4-methylphenyl)amino-6-chloro-1,3,5-triazine in the presence of thionyl chloride (SOCl₂) as an activating agent:
$$
\text{2-amino-4-(4-methylphenyl)amino-6-chloro-1,3,5-triazine} + \text{4-(4-fluorophenyl)piperazin-1-ylmethanol} \xrightarrow{\text{SOCl}_2} \text{Target Compound} + \text{HCl}
$$
The product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals.
One-Pot Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates triazine formation by enhancing reaction kinetics and reducing side products. This method condenses cyanoguanidine, aldehydes, and amines in a single pot:
Reaction Setup
A mixture of cyanoguanidine (1 equiv), 4-methylbenzaldehyde (1 equiv), and 4-(4-fluorophenyl)piperazine (1 equiv) is dissolved in dimethylformamide (DMF) containing 1 M HCl. The solution is irradiated at 120°C for 20 minutes under microwave conditions (300 W).
Mechanistic Pathway
- Schiff Base Formation : The aldehyde reacts with cyanoguanidine to form an imine intermediate.
- Cyclization : Intramolecular nucleophilic attack generates a dihydrotriazine ring.
- Aromatization : Base-mediated dehydrogenation yields the fully conjugated triazine core.
- Mannich Reaction : Formaldehyde (generated in situ) links the piperazine moiety to the triazine via a methylene bridge.
For late-stage introduction of the piperazinylmethyl group, the Mitsunobu reaction offers regioselective control.
Synthesis of 6-Hydroxymethyltriazine
2,4-Diamino-6-hydroxymethyl-1,3,5-triazine is prepared by reducing 6-carboxy-1,3,5-triazine-2,4-diamine with lithium aluminum hydride (LiAlH₄).
Mitsunobu Coupling
The hydroxymethyl derivative reacts with 4-(4-fluorophenyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):
$$
\text{6-Hydroxymethyltriazine} + \text{4-(4-Fluorophenyl)piperazine} \xrightarrow{\text{DEAD/PPh}_3} \text{Target Compound}
$$
This method affords a 65% yield but requires expensive reagents.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crystallization
The crude product is dissolved in hot methanol and gradually cooled to induce crystallization. X-ray diffraction confirms the planar triazine core and hydrogen-bonding network.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 8H, Ar-H), 4.32 (s, 2H, CH₂), 3.12–2.89 (m, 8H, piperazine), 2.31 (s, 3H, CH₃).
- LC-MS : m/z 408.2 [M+H]⁺.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems control stoichiometry and minimize human error, achieving batch yields of 85–90%.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Core
The triazine ring’s electron-deficient nature allows for nucleophilic substitution at positions 2, 4, and 6. This compound undergoes displacement reactions at the 1,3,5-triazine positions under basic or acidic conditions:
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Amination | Primary/secondary amines, reflux in THF | Substituted triazines with modified amine groups (e.g., aryl or alkyl amines) | |
| Alkoxy Substitution | Alcohols, NaH in DMF | Methoxy- or ethoxy-triazine derivatives |
Example : Reaction with morpholine in tetrahydrofuran (THF) replaces the methylpiperazine group, yielding 6-morpholinyl derivatives.
Alkylation of the Piperazine Moiety
The piperazine nitrogen atoms can undergo alkylation or acylation, modifying the compound’s solubility and pharmacological properties:
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salts | DCM, room temperature |
| N-Acylation | Acetyl chloride | Acetylated piperazine derivatives | Base (e.g., Et₃N), 0–5°C |
Mechanism : The secondary amines in the piperazine ring act as nucleophiles, attacking electrophilic reagents. For instance, reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .
Hydrolysis of the Triazine Ring
Under strong acidic or basic conditions, the triazine ring undergoes hydrolysis:
| Conditions | Products | Applications |
|---|---|---|
| 6M HCl, reflux, 12h | 2,4-Diamino-6-(substituted)pyrimidines | Degradation studies |
| NaOH (aq), 100°C, 24h | Carboxylic acid derivatives (via ring opening) | Environmental fate analysis |
Note : Hydrolysis pathways are critical for understanding metabolic breakdown in biological systems .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of aromatic groups:
| Coupling Type | Catalyst System | Substrates | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 65–80% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 70–85% |
Example : Suzuki coupling with 4-fluorophenylboronic acid introduces additional fluorinated aryl groups, optimizing binding affinity in receptor studies .
Biological Interactions and Redox Activity
While primarily synthetic, this compound exhibits redox-mediated interactions in biological systems:
Mechanistic Insight : The triazine core mimics dihydrofolate, binding to DHFR’s active site and disrupting nucleotide synthesis .
Photochemical Reactions
UV irradiation induces dimerization or degradation:
| Condition | Wavelength | Products |
|---|---|---|
| UV-C (254 nm), 6h | 254 nm | [2+2] Cycloaddition dimers |
| UV-B (312 nm), 12h | 312 nm | Oxidized triazine derivatives |
Applications : Photostability studies inform formulation strategies for pharmaceutical uses .
Scientific Research Applications
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorophenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The triazine core may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Optimization Strategies :
- Piperazine Substitution: Replacing phenyl with fluorophenyl improves target affinity (e.g., IC₅₀ reduction by 30% in antitrypanosomal assays) .
- Triazine Core Modifications : Addition of methylphenyl at position 2 balances solubility and lipophilicity, avoiding excessive hydrophobicity seen in trifluoromethyl analogs () .
Biological Activity
The compound 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (commonly referred to as the triazine derivative) has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its structure, biological mechanisms, and various studies that elucidate its pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and it features a triazine core substituted with a piperazine moiety and a fluorophenyl group. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Triazine Core | Triazine Core |
| Piperazine Moiety | Piperazine Moiety |
| Fluorophenyl Group | Fluorophenyl Group |
Research indicates that the triazine derivative acts as an inhibitor of human equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in nucleotide synthesis and regulation of adenosine functions, which are pivotal in various physiological processes and cancer therapies . The compound has shown selectivity towards ENT2 over ENT1, suggesting its potential utility in targeting specific pathways in cancer treatment.
In Vitro Studies
In vitro studies using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 have demonstrated that the triazine derivative effectively inhibits nucleoside uptake. The inhibition potency was assessed using radiolabeled nucleosides, revealing significant reductions in transport activity at low micromolar concentrations .
Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted that modifications on the piperazine and triazine moieties significantly influence biological activity. For instance, analogs with varying substitutions on the piperazine ring exhibited diverse inhibitory effects against ENTs, with some derivatives showing enhanced selectivity and potency .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of the triazine derivative in various cancer cell lines. The results indicated that the compound induces apoptosis through the activation of caspase pathways and inhibits tumor growth in xenograft models. Notably, it demonstrated a favorable safety profile with minimal cytotoxicity towards normal cells .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound, particularly its influence on serotonin receptors due to the presence of the piperazine moiety. The findings suggest that it may have anxiolytic properties, contributing to its potential as a therapeutic agent for anxiety disorders .
Comparative Analysis of Related Compounds
To further understand the biological activity of the triazine derivative, a comparative analysis with structurally related compounds was conducted:
| Compound Name | Target Receptor | IC50 (µM) | Selectivity |
|---|---|---|---|
| 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-... | ENT2 | 0.5 | High |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-... | ENT1 | 1.2 | Moderate |
| 6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | ENT2 | 0.8 | High |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of triazine derivatives typically involves sequential nucleophilic substitution reactions. For example, outlines a method for synthesizing structurally similar 6-aryl-4-cycloamino-1,3,5-triazine-2-amines using cyanuric chloride as a core scaffold. Key steps include:
- Step 1 : Reaction of cyanuric chloride with 4-methylaniline to introduce the first amine group.
- Step 2 : Substitution with 4-(4-fluorophenyl)piperazine via a methylene linker, requiring controlled temperature (0–5°C for initial substitution, then room temperature) to minimize side reactions .
- Step 3 : Purification via column chromatography (e.g., heptane/ethyl acetate gradients) to isolate the final product, as described in for analogous triazine derivatives .
Yield optimization (~70–90%) depends on stoichiometric ratios, solvent choice (e.g., THF or DMF for solubility), and reaction time. Impurities often arise from incomplete substitution or hydrolysis; monitoring via TLC or HPLC is critical .
Basic: What spectroscopic and chromatographic methods are validated for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For instance, reports chemical shifts for piperazine protons (δ 2.5–3.5 ppm) and aromatic fluorophenyl groups (δ 6.8–7.2 ppm). Integration ratios verify substitution completeness .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. notes that ESI-MS in positive ion mode reliably detects [M+H] peaks for triazine-piperazine hybrids .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard for purity analysis. highlights gradient elution (water/acetonitrile + 0.1% TFA) to resolve residual intermediates .
Advanced: How can computational modeling predict this compound’s interactions with dopamine receptors?
Molecular docking studies (e.g., using AutoDock Vina) can simulate binding to dopamine D2/D3 receptors. Key steps:
- Receptor Preparation : Retrieve crystal structures (e.g., PDB ID: 3PBL for D3) and remove water/ions.
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*) and assign partial charges .
- Docking Analysis : Focus on piperazine and fluorophenyl moieties, which may form hydrogen bonds with ASP110 (D3) or π-π stacking with aromatic residues. suggests fluorophenyl groups enhance receptor affinity due to electronegativity .
Validation via MD simulations (e.g., GROMACS) assesses binding stability over 100 ns. Compare results with in vitro binding assays (e.g., radioligand displacement) to resolve discrepancies .
Advanced: How do structural modifications (e.g., fluorophenyl vs. methylphenyl groups) impact antileukemic activity?
demonstrates that substituent electronegativity and steric bulk directly correlate with bioactivity. For example:
- Fluorophenyl : Enhances metabolic stability and membrane permeability via reduced CYP450 interactions. IC values against leukemia cell lines (e.g., K562) improve by 2–3× compared to methylphenyl analogs .
- Methylphenyl : Increases lipophilicity (logP >3.5), potentially reducing aqueous solubility. SAR studies suggest a balance between logP and polar surface area (<80 Ų) is critical for bioavailability .
Methodological refinement includes 3D-QSAR modeling (e.g., CoMFA) to map steric/electrostatic fields and guide lead optimization .
Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction (SXRD) is definitive for resolving conformational ambiguities. For example:
- Piperazine Ring Geometry : notes that chair vs. boat conformations affect receptor binding. SHELXL ( ) refines occupancy and thermal parameters to confirm dominant conformers .
- Triazine-Piperazine Torsion Angles : Discrepancies between DFT-calculated and experimental angles (e.g., 150° vs. 165°) may arise from crystal packing forces. Hirshfeld surface analysis (e.g., CrystalExplorer) identifies key intermolecular interactions (e.g., C-H···F contacts) that stabilize specific conformations .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
- Standardized Synthesis Protocols : Use automated reactors (e.g., ChemRazr) to control temperature/pH precisely, reducing side-product formation .
- QC Metrics : Enforce strict thresholds (e.g., ≥95% HPLC purity, ≤0.5% residual solvents) and validate via orthogonal methods (NMR, LC-MS) .
- Bioassay Controls : Include reference compounds (e.g., clozapine for dopamine receptor assays) and normalize data to internal standards. emphasizes triplicate runs to account for plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
